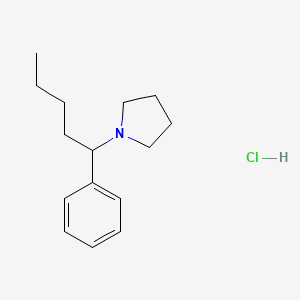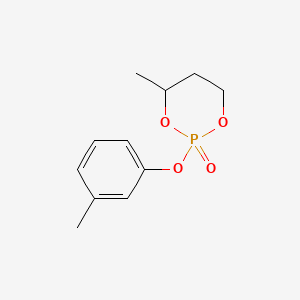
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide is a chemical compound with the molecular formula C11H15O4P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphosphorinane ring
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide typically involves the reaction of phosphorus trichloride with an alcohol or phenol derivative, followed by oxidation. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Reaction with Alcohol or Phenol: Phosphorus trichloride reacts with an alcohol or phenol derivative to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 4-methyl-2-(p-tolyloxy)-, 2-oxide: Similar structure but with a different substituent on the aromatic ring.
1,3,2-Dioxaphosphorinane, 4-methyl-2-(o-tolyloxy)-, 2-oxide: Another similar compound with a different position of the substituent on the aromatic ring.
The uniqueness of this compound lies in its specific substituent arrangement, which can influence its reactivity and applications.
Properties
CAS No. |
73972-77-7 |
|---|---|
Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O4P/c1-9-4-3-5-11(8-9)15-16(12)13-7-6-10(2)14-16/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
LSBMBRVHZCTEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(=O)(O1)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


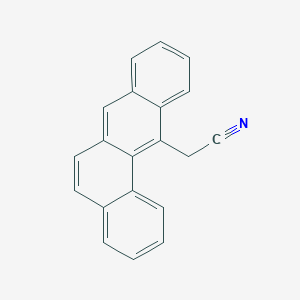
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
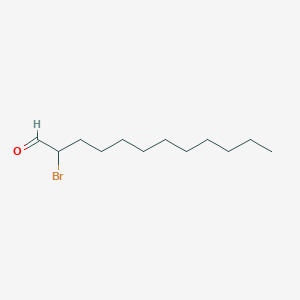
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)

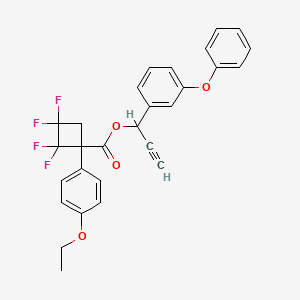
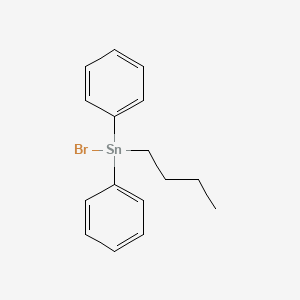

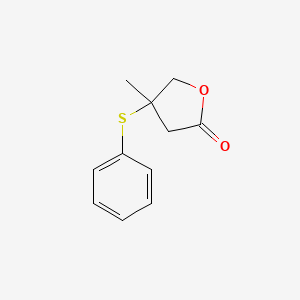

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
